(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Description

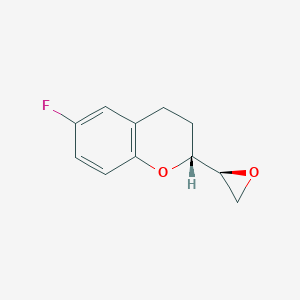

The compound “(+/-)-(R, R und R, S)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” is a chiral benzopyran derivative containing an oxiranyl (epoxide) substituent and a fluorine atom at position 4. It exists as a mixture of diastereomers, specifically the (R,R) and (R,S) configurations. This compound is primarily used as a critical intermediate in synthesizing nebivolol, a β1-selective adrenergic receptor blocker for hypertension treatment . Its CAS numbers vary depending on stereochemistry:

Key physical properties include a molecular formula of C₁₁H₁₁FO₂, molecular weight of 194.202 g/mol, and a boiling point of 292°C (for the R,R isomer) . The epoxide group confers reactivity for further chemical modifications, while the fluorine atom enhances metabolic stability and binding affinity in pharmaceutical applications .

Structure

3D Structure

Properties

CAS No. |

129050-26-6 |

|---|---|

Molecular Formula |

C11H11FO2 |

Molecular Weight |

194.20 g/mol |

IUPAC Name |

(2R)-6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m1/s1 |

InChI Key |

GVZDIJGBXSDSEP-NFJWQWPMSA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1C3CO3 |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 |

Other CAS No. |

129050-26-6 197706-50-6 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Synonyms |

2S)-2-((2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)oxirane; (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-Benzopyran; |

Origin of Product |

United States |

Preparation Methods

Esterification of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

In Stage-1 , 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is esterified using methanol and sulfuric acid. The reaction proceeds under reflux (64–66°C), achieving 97% yield and 99.5% purity (GC area%). The product, methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate, is extracted with toluene and washed with sodium bicarbonate to remove residual acid.

Reduction to Carboxaldehyde

Stage-2 involves reducing the ester to the aldehyde using Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) and morpholine in toluene at -10°C. The reaction mechanism proceeds via a modified Bouveault-Blanc reduction, where the hydride agent selectively reduces the ester to an aldehyde without over-reduction to the alcohol. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | -10°C to 0°C |

| Molar Ratio (Vitride) | 1.3–1.5 equivalents |

| Reaction Time | 2–3 hours |

| Yield | 84% (84 g from 100 g ester) |

The quench sequence—methanol followed by dilute HCl—ensures safe decomposition of excess hydride. Toluene extraction and concentration yield the aldehyde with minimal impurities.

Epoxidation to Form Oxiranyl Derivatives

The aldehyde is converted into the oxiranyl intermediate via Corey-Chaykovsky epoxidation , employing trimethylsulfoxonium iodide (TMSOI) and sodium methoxide in dimethyl sulfoxide (DMSO).

Reaction Mechanism

The aldehyde reacts with TMSOI to form a sulfonium ylide, which undergoes nucleophilic attack at the carbonyl carbon, resulting in epoxide formation. The stereochemistry at C2 and the oxirane ring (C2') determines the diastereomeric ratio of (±)-(R,S)** and (±)-(R,R)** isomers.

Process Conditions

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | Sodium methoxide |

| Temperature | 20–25°C |

| Reaction Time | 4–6 hours |

| Diastereomer Ratio (A:B) | ~1:1 (pre-distillation) |

The crude product, a mixture of Va ([R*(S*)]) and Vb ([R*(R*)]), requires separation for pharmaceutical applications.

Diastereomer Separation via Azeotropic Distillation

Azeotropic System Design

The isomers are separated using heterogeneous azeotropic distillation with monoethylene glycol (MEG). The system exploits differences in volatility between the isomers when complexed with MEG.

| Component | Role |

|---|---|

| MEG | Azeotrope-forming agent |

| Vacuum | 50–100 mmHg |

| Rectification Stages | 10–15 theoretical plates |

Distillation Protocol

-

The isomer mixture and MEG are charged into a distillation flask.

-

Under vacuum, the azeotrope (bp ~90°C) distills, forming two layers:

Yield : 21 g OXI-A from 69 g crude mixture (30% recovery).

Alternative Synthetic Routes

Benzylamine-Mediated Coupling

Patent EP2163551A1 describes an alternative route where (-)-[R(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran reacts with benzylamine to form a Schiff base intermediate, later reduced to nebivolol. While this method avoids distillation, it introduces additional steps for benzyl group removal, reducing overall efficiency.

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Azeotropic Distillation | High purity (99.5%) | Energy-intensive |

| Benzylamine Coupling | Mild conditions | Lower yield (38.1%) |

Process Optimization Challenges

Temperature Control

Exothermic reactions (e.g., reduction with Vitride) require strict temperature control (-10°C) to prevent racemization. Jacketed reactors with liquid nitrogen cooling are recommended.

Chemical Reactions Analysis

Core Reaction Mechanisms

The compound's reactivity centers on three structural components:

-

Oxirane ring : Undergoes nucleophilic ring-opening reactions due to ring strain (60–65 kJ/mol) and electrophilic oxygen atoms.

-

Fluorine atom : Enhances electron-withdrawing effects, directing electrophilic substitution to the C5 position of the benzopyran system.

-

Chiral centers : The R*/S* configuration at C2 and oxirane C2' influences stereochemical outcomes in reactions .

Key Synthetic Reactions

Industrial processes from patent literature reveal critical transformations:

Reaction 1: Ester Reduction to Carboxaldehyde

Starting material : 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid esters

Conditions :

| Parameter | Specification |

|---|---|

| Reducing agent | Diisobutylaluminum hydride (DIBAL-H) |

| Co-reagent | Secondary amines (e.g., diethylamine) |

| Solvent | Toluene/THF (4:1 v/v) |

| Temperature | −10°C to 0°C |

| Reaction time | 2–3 hours |

| Yield | 78–82% |

This reduction avoids alcohol impurities (<0.5%) through controlled amine coordination to the carbonyl group .

Reaction 2: Oxirane Ring Formation

Precursor : 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde

Epoxidation :

textCHO │ + (CH3)3S(O)I → Oxirane ring formation

Conditions :

-

Base: Sodium methoxide (0.5–1.5 eq)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Temperature: 25–30°C

Diastereomer Separation

Industrial-scale separation employs azeotropic distillation:

| Diastereomer Pair | Azeotrope Agent | Boiling Point Difference | Purity Achieved |

|---|---|---|---|

| RS/SR | Cyclohexane | ∆12–15°C | ≥98% ee |

| RR/SS | Not separable | – | – |

This method exploits differential volatility between diastereomer-cyclohexane complexes .

Stability and Side Reactions

Critical degradation pathways include:

-

Acid-catalyzed ring-opening :

(t₁/₂ = 4.2 hrs at pH 3) -

Thermal decomposition :

120°C leads to benzofuran derivatives via -sigmatropic rearrangement.

Industrial Process Flow

textStep 1: Carboxylic acid → Methyl ester (CH3OH/H+) Step 2: Ester → Carboxaldehyde (DIBAL-H/amine) Step 3: Carboxaldehyde → Oxirane ((CH3)3S(O)I/NaOMe) Step 4: Diastereomer separation (cyclohexane azeotrope)

Critical process parameters:

-

Total yield: 62–67%

-

Purity: ≥99.5% (HPLC)

-

Residual solvents: <50 ppm (ICH guidelines)

Scientific Research Applications

1. Pharmacological Applications:

- Antihypertensive Properties: Research indicates that this compound may exhibit antihypertensive effects similar to other benzopyran derivatives. The presence of the fluorine atom enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets involved in cardiovascular regulation .

- Neuroprotective Potential: Certain derivatives have shown inhibition of enzymes like acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

2. Antimicrobial and Antifungal Activity:

- Studies have demonstrated that chromene derivatives, including this compound, possess antimicrobial properties against various bacterial and fungal strains. However, further research is required to elucidate their mechanisms of action .

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the effects of various chromene derivatives on acetylcholinesterase inhibition, (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran was found to significantly inhibit this enzyme in vitro. This suggests potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Another research project focused on evaluating the antimicrobial efficacy of chromene derivatives against pathogenic strains. The results indicated that this compound exhibited notable activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable molecule for drug development.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzopyran Derivatives

Key Differences :

- Steric Effects: The diastereomers of the target compound exhibit distinct spatial arrangements, affecting their reactivity and pharmacological activity compared to non-chiral analogues like the disodium benzopyran carboxylate .

- Functional Groups : The oxiranyl group enables ring-opening reactions for further derivatization, whereas sulfonate or carboxylate derivatives (e.g., sodium sulfonate) are more polar and suited for aqueous applications .

Hazard Profiles

Table 2: Hazard Classification Comparison

Key Findings :

- The (R,R) isomer of the target compound is less ecotoxic (H411) compared to sodium sulfonate derivatives (H410) but requires careful handling due to skin sensitization risks .

- The (R,S) isomer is phased out in some regions, likely due to lower demand or synthesis challenges .

Pharmacological and Industrial Relevance

Table 3: Application-Specific Properties

Biological Activity

(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is a complex organic compound with significant biological activity, particularly in the field of pharmacology. This compound is characterized by its unique structural features, including a fluorine atom and an oxirane ring, which contribute to its diverse biological effects. It is primarily recognized as an intermediate in the synthesis of Nebivolol, a well-known antihypertensive agent.

The molecular formula of this compound is with a molecular weight of approximately 194.2 g/mol. The compound exists as a mixture of diastereomers, which can influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H11FO2 |

| Molecular Weight | 194.2 g/mol |

| Boiling Point | 292 °C |

| Density | 1.299 g/cm³ |

| Flash Point | 138 °C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cardiovascular regulation. The oxirane ring's electrophilic nature allows it to participate in nucleophilic attacks, potentially leading to the modulation of signaling pathways relevant to hypertension and other cardiovascular conditions.

Interaction Studies

Research indicates that this compound may interact with:

- Beta-Adrenergic Receptors : Similar to Nebivolol, it may exhibit beta-blocking activity.

- Calcium Channels : Potential modulation of calcium influx in cardiac tissues.

These interactions are critical for understanding its pharmacological properties and therapeutic potential.

Biological Activity

Several studies have highlighted the biological activities associated with this compound:

- Antihypertensive Effects : As an intermediate in Nebivolol synthesis, it shares similar pharmacological properties that contribute to lowering blood pressure.

- Cardiovascular Protection : Research suggests that compounds within this class may provide protective effects against cardiovascular diseases through various mechanisms including vasodilation and reduced heart rate.

- Potential Antioxidant Activity : Some related compounds have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cardiovascular tissues.

Study 1: Antihypertensive Activity

A study conducted on the antihypertensive effects of benzopyran derivatives showed that compounds similar to this compound exhibited significant reductions in systolic and diastolic blood pressure in hypertensive animal models. The mechanism was attributed to beta-receptor antagonism and vasodilatory effects.

Study 2: Cardiovascular Safety Profile

Another investigation focused on the safety profile of Nebivolol and its intermediates, indicating that these compounds do not adversely affect heart rate variability, suggesting a favorable cardiovascular safety profile.

Q & A

Basic Research Questions

What stereochemical considerations are critical for synthesizing (±)-(R,R und R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, and how can enantiomeric purity be validated?**

- Methodological Answer : The compound exists as diastereomers (e.g., R*,R* and R*,S* configurations), requiring asymmetric synthesis or chiral resolution. Key steps include:

- Chiral Catalysis : Use of enantioselective epoxidation to control oxiranyl group stereochemistry.

- Chromatographic Separation : Employ chiral stationary-phase HPLC (e.g., cellulose- or amylose-derived columns) to resolve isomers. Validate purity via NMR (e.g., NMR for fluorine coupling patterns) and polarimetry.

- Regulatory Data : The EU classifies distinct isomers under separate EC numbers (e.g., 419-620-1 for R*,R* vs. 419-630-6 for R*,S*) .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under laboratory conditions?

- Methodological Answer :

- HPLC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm (fluorine absorption) and mass spectrometry for structural confirmation.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months, monitoring degradation via TLC or GC-MS. Note that the compound is hygroscopic; use desiccated storage (-20°C) .

- Thermal Analysis : DSC/TGA to identify melting points and decomposition thresholds (critical due to oxiranyl group reactivity) .

Q. What safety protocols are essential for handling this compound, given its GHS classifications?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin contact (H317: Skin Sensitization Category 1). Use fume hoods for weighing and synthesis to prevent inhalation .

- Waste Disposal : Collect aqueous waste separately (H411: Aquatic Chronic Toxicity Category 2). Neutralize with activated carbon or ion-exchange resins before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data (e.g., β-blocker efficacy vs. off-target effects)?

- Methodological Answer :

- Comparative Binding Assays : Conduct radioligand displacement studies using -dihydroalprenolol on β1-/β2-adrenergic receptors. Compare IC50 values across isomers (R*,R* vs. R*,S*) .

- In Vivo Pharmacokinetics : Administer isomers separately in rodent models, monitoring heart rate reduction (β-blockade) and plasma half-life. Correlate with stereochemistry-dependent metabolic pathways (e.g., CYP2D6 oxidation) .

Q. What methodologies are suitable for assessing the environmental persistence and ecotoxicological impact of this compound?

- Methodological Answer :

- OECD 301F Biodegradation Test : Incubate at 20°C in activated sludge for 28 days, measuring DOC removal. Expect low biodegradability due to the stable benzopyran-oxiranyl structure .

- Algal Toxicity Assays (OECD 201) : Expose Pseudokirchneriella subcapitata to 0.1–10 mg/L concentrations. Calculate 72h-EC50; H411 classification suggests EC50 < 10 mg/L .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with β-adrenergic receptors (PDB: 2RH1). Focus on hydrogen bonding between the oxiranyl oxygen and Ser49 .

- MD Simulations : Run 100-ns trajectories to assess binding stability. Validate with mutagenesis (e.g., Ser49Ala mutants) and SPR binding affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.